2-(3,6-Dihexyloxyxanthen-9-yl)benzamide
Overview
Description
2-(3,6-Dihexyloxyxanthen-9-yl)benzamide is a synthetic organic compound characterized by its complex molecular structure, which includes a xanthene core substituted with hexyloxy groups and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,6-Dihexyloxyxanthen-9-yl)benzamide typically involves multiple steps, starting with the preparation of the xanthene core. The hexyloxy groups are introduced through a substitution reaction, followed by the attachment of the benzamide group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and automated systems to maintain consistency and efficiency. Quality control measures, including chromatography and spectroscopy, are employed to verify the purity and structure of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(3,6-Dihexyloxyxanthen-9-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong bases or nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2-(3,6-Dihexyloxyxanthen-9-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in biological assays to study cellular processes.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(3,6-Dihexyloxyxanthen-9-yl)benzamide exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.
Comparison with Similar Compounds
2-(3,6-Dihexyloxyxanthen-9-yl)benzamide is unique due to its specific structural features, which distinguish it from other xanthene derivatives. Similar compounds include:
2-(3,6-Dihexyloxyxanthen-9-yl)benzoic Acid: This compound differs only in the presence of a carboxylic acid group instead of the benzamide group.
2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoic Acid: This compound has a hydroxyl group in place of the hexyloxy groups.
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Properties
IUPAC Name |
2-(3,6-dihexoxy-9H-xanthen-9-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO4/c1-3-5-7-11-19-35-23-15-17-27-29(21-23)37-30-22-24(36-20-12-8-6-4-2)16-18-28(30)31(27)25-13-9-10-14-26(25)32(33)34/h9-10,13-18,21-22,31H,3-8,11-12,19-20H2,1-2H3,(H2,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYUAGPQJCRKEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC2=C(C=C1)C(C3=C(O2)C=C(C=C3)OCCCCCC)C4=CC=CC=C4C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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